2,6-Dichloro-4-(trifluoromethyl)benzonitrile
Overview
Description
2,6-Dichloro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2Cl2F3N. It is characterized by the presence of two chlorine atoms, a trifluoromethyl group, and a nitrile group attached to a benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .
Mechanism of Action
Mode of Action
It is known that the compound contains a trifluoromethyl group, which can significantly impact its chemical reactivity . The specific interactions with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
Its bioavailability is likely influenced by its chemical properties, including its molecular weight of 240.01 , and its physical form as a liquid . Further pharmacokinetic studies are required to fully understand its behavior in the body.
Action Environment
The action, efficacy, and stability of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be at room temperature in a dry, sealed environment . Additionally, the compound’s trifluoromethyl group can significantly impact its physico-chemical behavior and biological activity, which can be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-4-(trifluoromethyl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to altered metabolic activities . The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt normal cell signaling, leading to changes in gene expression patterns . This disruption can result in altered cellular metabolism, affecting the overall function and health of the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can cause changes in gene expression, further influencing cellular processes . The compound’s molecular mechanism involves complex interactions that ultimately affect the biochemical pathways within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated significant impacts on cellular function, including altered metabolic activities and gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage level results in significant changes in cellular function and overall health of the animal models. Toxicity studies have highlighted the importance of dosage regulation to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s presence can affect metabolic flux and metabolite levels, leading to altered biochemical activities . Understanding the metabolic pathways involving this compound is essential for comprehending its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions can affect the localization and accumulation of the compound, influencing its overall efficacy and impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile typically involves the chlorination of 4-(trifluoromethyl)benzonitrile. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts to ensure high yield and purity. The product is then purified through distillation or recrystallization to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 2,6-dichloro-4-(trifluoromethyl)benzylamine.
Oxidation: Formation of 2,6-dichloro-4-(trifluoromethyl)benzoic acid.
Scientific Research Applications
2,6-Dichloro-4-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 2,6-Dichloro-4-(trifluoromethyl)phenol
- 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde
Uniqueness
2,6-Dichloro-4-(trifluoromethyl)benzonitrile is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. The combination of these groups enhances its reactivity and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3N/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXSSFQXQAOREM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C#N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371664 | |
Record name | 2,6-dichloro-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157021-61-9 | |
Record name | 2,6-dichloro-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-4-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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